Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate

Suzuki-Miyaura coupling regioselectivity palladium catalysis

Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1187236-18-5) is a brominated nitrogen-bridgehead heterocycle belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. With a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol, it features a bromine atom at the 7-position of the fused bicyclic system and an ethyl carboxylate ester at the 2-position.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 1187236-18-5
Cat. No. B1425458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate
CAS1187236-18-5
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC(=CC2=N1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3
InChIKeyZNBQFCWFNJYWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1187236-18-5): Core Identity and Structural Classification


Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1187236-18-5) is a brominated nitrogen-bridgehead heterocycle belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry [1]. With a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol, it features a bromine atom at the 7-position of the fused bicyclic system and an ethyl carboxylate ester at the 2-position . The compound is commercially available at purities of 95–98% from multiple reputable suppliers, with batch-specific analytical data (NMR, HPLC, GC) provided by vendors such as Bidepharm . Its PubChem CID is 51063904, and its computed XLogP3-AA is 3.0, with a topological polar surface area of 43.6 Ų [1].

Why Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Substituted with Positional Isomers or Alternative Esters


Imidazo[1,2-a]pyridine derivatives exhibit pronounced position-dependent reactivity and biological activity; the bromine atom at the 7-position provides a uniquely accessible electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), whereas the 6-bromo isomer (CAS 67625-37-0) and 8-bromo congeners display different steric and electronic environments that alter coupling efficiency and regioselectivity [1]. Furthermore, the ethyl ester at position 2 is not interchangeable with the methyl ester (CAS 1170024-19-7) or the free carboxylic acid, as the ester identity governs solubility (XLogP3 = 3.0 for the ethyl ester), crystallinity (melting point 188–190 °C), and downstream synthetic compatibility—particularly in reductions with LiAlH₄ or DIBAL-H, where the ethyl ester serves as a well-precedented precursor to the primary alcohol [2]. Substituting any of these structural features alters the compound's physicochemical profile and synthetic trajectory, rendering generic replacement scientifically unsound without re-optimization.

Quantitative Differentiation Evidence for Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate vs. Closest Analogs


Positional Bromine Regiochemistry: 7-Bromo vs. 6-Bromo and 8-Bromo Isomers in Cross-Coupling Reactivity

The 7-bromo substituent on the imidazo[1,2-a]pyridine scaffold occupies a position electronically distinct from the 6-bromo isomer. In microwave-assisted Suzuki–Miyaura cross-coupling studies on 6-halogenoimidazo[1,2-a]pyridines, 6-bromo substrates achieved good to excellent yields with arylboronic acids under Pd(0) catalysis [1]. The 7-bromo position, being para to the bridgehead nitrogen and meta to the pyridine nitrogen, presents a different electronic environment that can influence oxidative addition rates and coupling yields. The ethyl ester at C-2 further modulates electron density on the heterocyclic ring, making the 7-bromo compound a complementary building block to the 6-bromo isomer (CAS 67625-37-0) in library synthesis strategies [2].

Suzuki-Miyaura coupling regioselectivity palladium catalysis heterocyclic building blocks

Ethyl Ester vs. Methyl Ester: Physicochemical and Synthetic Differentiation

The ethyl ester at the 2-position confers measurably different physicochemical properties compared to the methyl ester analog (CAS 1170024-19-7). The ethyl ester has a computed XLogP3 of 3.0, rotatable bond count of 3, and a melting point of 188–190 °C [1], whereas the methyl ester (C₉H₇BrN₂O₂, MW 255.07) has one fewer methylene unit, resulting in lower lipophilicity and altered solubility [2]. The ethyl ester is explicitly listed as a 'Protein Degrader Building Block' by multiple suppliers, indicating its preferred use in PROTAC linker attachment strategies where the ester serves as a precursor to the carboxylic acid or alcohol for conjugation [3]. In documented synthetic transformations, the ethyl ester undergoes clean reduction with LiAlH₄ (1.0 equiv, THF, 0 °C) to the corresponding primary alcohol, a key intermediate for further functionalization [4].

ester hydrolysis lipophilicity PROTAC building blocks synthetic intermediate

Commercial Purity Grades and Batch Traceability: 98% (Bidepharm) vs. 95% (Thermo Fisher)

This compound is available at two distinct commercial purity grades: 98% from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC , and 95% from Thermo Fisher Scientific (Alfa Aesar) with a melting point specification of 188–190 °C and MDL number MFCD11505036 . The availability of 98% purity with multi-method analytical characterization is significant for end-users requiring high-confidence identity and purity verification without additional in-house re-purification. In contrast, the 95% grade offers a lower-cost entry point for pilot-scale exploratory chemistry where slight impurities are tolerable. The GHS hazard classification (H302, H315, H319, H335) is consistent across suppliers and documented in PubChem via ECHA C&L notifications [1].

quality control purity batch analytical data NMR HPLC procurement

Imidazo[1,2-a]pyridine Scaffold SAR: 7-Position Substitution Modulates Kinase Inhibitory Activity

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine derivatives as protein kinase inhibitors have demonstrated that substitution patterns on the pyridine ring significantly modulate inhibitory potency. In a 2016 study by Lawson et al., a series of imidazo[1,2-a]pyridines were evaluated against DYRK1A and CLK1 kinases, with the most active compound (4c) achieving IC₅₀ values of 0.7 µM (CLK1) and 2.6 µM (DYRK1A) [1]. Separately, in the Nek2 inhibitor series, compound 28e showed potent antiproliferative activity with an IC₅₀ of 38 nM in MGC-803 gastric cancer cells . While these studies did not directly evaluate the 7-bromo ethyl ester derivative, the 7-position bromine serves as a critical synthetic handle for introducing diverse substituents via cross-coupling to explore this SAR space—a strategy documented in patent literature for FGFR kinase inhibitors where 7-substituted imidazo[1,2-a]pyridines demonstrated IC₅₀ values in the low nanomolar range [2].

kinase inhibition DYRK1A CLK1 structure-activity relationship Nek2 anticancer

Optimal Application Scenarios for Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate Based on Verified Evidence


Kinase-Focused Fragment Elaboration and Library Synthesis via Suzuki–Miyaura Coupling at the 7-Position

The 7-bromo substituent is a reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl- and heteroarylboronic acids, enabling rapid diversification of the imidazo[1,2-a]pyridine scaffold. This is directly relevant to kinase inhibitor programs targeting DYRK1A, CLK1, Nek2, and FGFR families, where SAR studies have established that 7-position substitution profoundly impacts potency [1]. The ethyl ester at C-2 can be retained to modulate lipophilicity (XLogP3 = 3.0) during library synthesis or hydrolyzed/reduced post-coupling to generate carboxylic acid or alcohol intermediates for further conjugation [2].

PROTAC Degrader Building Block: Bifunctional Linker Attachment Point

The compound is explicitly categorized as a 'Protein Degrader Building Block' by chemical suppliers [3]. In a PROTAC design workflow, the ethyl ester can be hydrolyzed to the carboxylic acid for amide bond formation with an E3 ligase ligand linker, while the 7-bromo position can be elaborated via cross-coupling to install the target protein-binding moiety. The availability of the compound at 98% purity with batch-specific NMR, HPLC, and GC documentation (Bidepharm) meets the stringent purity requirements for PROTAC synthesis, where stoichiometric precision is critical for ternary complex formation .

Selective Reduction to the 2-Hydroxymethyl Intermediate for Nucleoside Analog Synthesis

The documented LiAlH₄ reduction of this compound (400 mg scale, 1.486 mmol, THF, 0 °C) cleanly provides the corresponding 2-hydroxymethyl-7-bromoimidazo[1,2-a]pyridine [2]. This alcohol intermediate is a valuable building block for nucleoside analog synthesis and for installing phosphate or phosphonate prodrug moieties. The 7-bromo group remains intact during reduction, preserving the cross-coupling handle for subsequent diversification, a synthetic sequence not equally accessible from the 6-bromo or 8-bromo isomers due to different steric environments.

Anticancer Lead Optimization: Accessing the 7-Aryl Imidazo[1,2-a]pyridine Chemotype

Patent literature (US8513276B2, WO2008078100A2) and primary research papers have established that 7-substituted imidazo[1,2-a]pyridines exhibit potent anticancer activity through FGFR, Nek2, and other kinase mechanisms, with IC₅₀ values reaching the low nanomolar range in enzymatic and cellular assays [1]. This specific building block enables direct entry into this validated chemical space. The 98% purity grade with full analytical characterization (NMR, HPLC, GC) supports reproducible structure-activity relationship studies where impurity-driven false positives must be rigorously excluded .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.